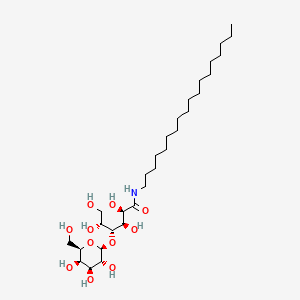

N-Stearyllactobionamide

Description

N-Stearyllactobionamide is a synthetic amphiphilic compound characterized by a hydrophobic stearamide (C18 alkyl chain) moiety linked to a hydrophilic lactobionamide group. The lactobionamide component, derived from lactose, introduces carbohydrate functionality, enabling interactions with lectins or biological membranes. This structural duality makes it relevant in biomedical applications, such as drug delivery systems, where biocompatibility and targeted binding are critical.

Properties

CAS No. |

90024-00-3 |

|---|---|

Molecular Formula |

C30H59NO11 |

Molecular Weight |

609.8 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-N-octadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |

InChI |

InChI=1S/C30H59NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-29(40)26(38)25(37)28(21(34)19-32)42-30-27(39)24(36)23(35)22(20-33)41-30/h21-28,30,32-39H,2-20H2,1H3,(H,31,40)/t21-,22-,23+,24+,25-,26-,27-,28-,30+/m1/s1 |

InChI Key |

NLBYYWXPKRQLBK-SFWQJZQPSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Synonyms |

N-SLBA N-stearyllactobionamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the stearamide backbone but differ in their hydrophilic substituents, which dictate their physicochemical properties and applications:

N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide (CAS 141-21-9) Substituent: Hydroxyethyl amino group. Properties: The hydroxyl group enhances hydrophilicity, improving aqueous solubility. However, its production has been discontinued, limiting accessibility . Purity: ≥95% (historical data) .

N-[2-(Diethylamino)ethyl]stearamide Substituent: Diethylamino group. Properties: The basic diethylamino group confers pH-dependent solubility (soluble in acidic conditions). Available in multiple grades, suggesting industrial relevance in surfactants or emulsifiers .

N-Stearyllactobionamide

- Substituent : Lactobionamide (carbohydrate moiety).

- Properties : The lactose-derived group enhances biocompatibility and enables specific interactions (e.g., with hepatic asialoglycoprotein receptors). Likely used in targeted drug delivery.

Comparative Data Table

Key Research Findings

- Solubility and Stability: The hydroxyethyl variant’s hydrophilicity may reduce aggregation in aqueous media compared to the diethylamino analog, which relies on protonation for solubility . this compound’s carbohydrate moiety likely improves stability in physiological conditions and reduces immunogenicity.

- Biological Interactions: The diethylamino group’s basicity could facilitate endosomal escape in drug delivery, whereas the lactobionamide group enables receptor-mediated uptake .

- Industrial Relevance: Discontinuation of CAS 141-21-9 highlights challenges in scaling hydrophilic variants, while the diethylamino derivative’s availability underscores its practicality in non-medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.